

Application Notes and Protocols for Amide Bond Formation Using DMTMM

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Compound of Interest

Compound Name: 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

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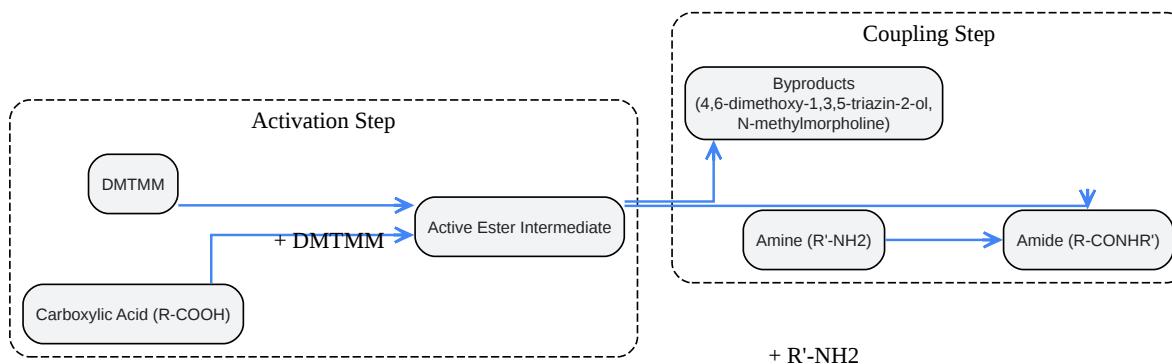
Introduction

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient, water-soluble condensing reagent for the formation of amide bonds from carboxylic acids and amines.^{[1][2][3][4]} Its utility is particularly notable in peptide synthesis, bioconjugation, and the synthesis of complex organic molecules, including pharmaceuticals.^{[2][3][5]} DMTMM offers several advantages over traditional coupling reagents, such as carbodiimides (e.g., EDC, DCC), including operational simplicity, mild reaction conditions, high yields, low racemization of chiral centers, and compatibility with aqueous and alcoholic solvents.^{[2][5][6][7]} This application note provides a detailed protocol for amide bond formation using DMTMM, along with quantitative data and a mechanistic overview.

Mechanism of Action

The mechanism of DMTMM-mediated amide bond formation involves a two-step process. First, the carboxylic acid reacts with DMTMM to form a highly reactive O-acylisourea intermediate (an active ester).^{[1][2]} This is followed by a nucleophilic attack from the amine on the activated carbonyl group, leading to the formation of the amide bond and the release of 4,6-dimethoxy-

1,3,5-triazin-2-ol and N-methylmorpholine as water-soluble byproducts, which simplifies purification.[1][4]



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Diagram 1: Mechanism of DMTMM-mediated amide bond formation.

Quantitative Data Summary

The following table summarizes representative examples of amide bond formation using DMTMM under various conditions.

Carboxylic Acid	Amine	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
3-Phenylpropionic Acid	2-Phenylethylamine	Methanol	RT	1	84	[8]
Benzoic Acid	Phenylethylamine	Methanol	25	1	>95	[9]
Benzoic Acid	Phenylethylamine	Toluene	25	1	90	[9]
Hyaluronic Acid	Glycine Ethyl Ester	Water	RT	120	53	[6]
KR12 Peptide (Asp side chain)	4-Aminophenyl α-D-mannopyranoside	PBS (pH 7.4)	37	3	-	[10]

Experimental Protocols

General Protocol for Solution-Phase Amide Bond Formation

This protocol is a general guideline and may require optimization for specific substrates.

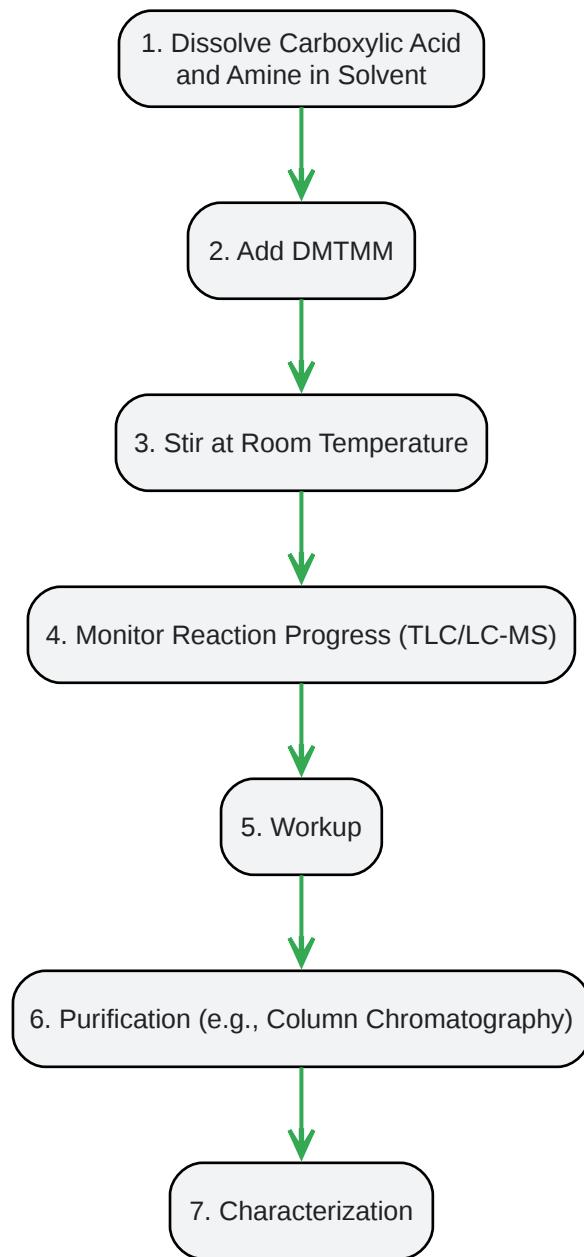
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Diagram 2: General experimental workflow for DMTMM coupling.

Materials:

- Carboxylic acid
- Amine (or amine hydrochloride salt with one equivalent of a non-nucleophilic base like N-methylmorpholine)

- DMTMM (typically 1.0-1.2 equivalents relative to the carboxylic acid)
- Anhydrous solvent (e.g., Methanol, Ethanol, THF, DMF, Acetonitrile). Note: DMTMM is also effective in aqueous solutions.[3][5][6]
- Standard laboratory glassware and stirring equipment
- Reagents for workup and purification

Procedure:

- Preparation: To a solution of the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in the chosen solvent, add DMTMM (1.1 eq.) in one portion at room temperature.[8] For reactions involving amine salts, a base such as N-methylmorpholine (NMM) may be required.[7]
- Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.[8][9] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup:
 - Organic Solvents: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the triazine byproducts.[8] The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.
 - Aqueous Solvents: For reactions in water, the product may precipitate or can be extracted with an appropriate organic solvent. Alternatively, dialysis can be used for macromolecular products like modified polysaccharides.[6]
- Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel, recrystallization, or preparative HPLC.[8]

Key Considerations:

- Stoichiometry: While a 1:1:1.1 ratio of carboxylic acid:amine:DMTMM is common, the optimal stoichiometry may vary depending on the substrates.[8][9]
- Solvent: DMTMM is versatile and can be used in a range of organic and aqueous solvents. Protic solvents like methanol and water are often suitable and can simplify the reaction setup.[3][7] However, the stability of DMTMM can be lower in some organic solvents like DMF and DMSO.[6][11]
- Temperature: Most reactions proceed efficiently at room temperature. In cases of sterically hindered substrates, gentle heating may be required.
- Substrate Scope: DMTMM is effective for a wide range of carboxylic acids and amines, including sterically hindered ones.[2] It is also widely used for modifying biopolymers such as hyaluronic acid and peptides.[3][5]
- Racemization: DMTMM is known to cause minimal racemization, making it an excellent choice for peptide synthesis and the coupling of chiral molecules.[2][12]

Safety Information:

DMTMM is a moderate skin sensitizer.[1] It is recommended to handle DMTMM in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1] For long-term storage, it is advisable to keep DMTMM at -20°C and protected from moisture.[1]

Conclusion

DMTMM is a robust and versatile coupling reagent for amide bond formation, offering significant advantages in terms of efficiency, mild reaction conditions, and ease of purification. Its compatibility with a broad range of solvents, including water, makes it particularly valuable for applications in drug development, peptide synthesis, and the modification of biomolecules. The protocols and data presented here provide a solid foundation for researchers and scientists to successfully implement DMTMM in their synthetic endeavors.

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